molecular formula C20H20N2O3S B2726237 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 922660-88-6

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2726237
CAS No.: 922660-88-6
M. Wt: 368.45
InChI Key: OPAAYMWWQJYUPR-UHFFFAOYSA-N
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a chemically synthesized small molecule featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . This compound is of significant interest in oncology research, particularly in the development of novel antiproliferative agents. Its molecular structure, which incorporates a 4-ethylphenyl group and 2,3-dimethoxybenzamide substituents, is designed to interact with key biological targets. Thiazole-based compounds analogous to this reagent have demonstrated promising cytotoxic effects against various cancer cell lines, including drug-resistant models, by modulating critical oncogenic pathways . The mechanism of action for such compounds often involves the induction of apoptosis and has been computationally predicted to involve interactions with protein targets such as the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2) . Researchers utilize this compound as a key building block in structure-activity relationship (SAR) studies to explore new anticancer therapeutics . It is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-13-8-10-14(11-9-13)16-12-26-20(21-16)22-19(23)15-6-5-7-17(24-2)18(15)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAAYMWWQJYUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities. For example, they can inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity is influenced by substituents on both the thiazole ring and benzamide moiety. Below is a comparative analysis of key analogs:

Compound Name Thiazole Substituent Benzamide Substituents Molecular Weight (g/mol) Biological Activity Reference
N-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide 4-(4-Ethylphenyl) 2,3-Dimethoxy ~382.45 Hypothetical (based on analogs)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-Methylphenyl) 2-Phenoxy ~376.44 Plant growth modulation (~129% activity)
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 4-Phenyl 4-Chloro ~318.79 Anti-inflammatory (potent activity)
N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8) 4-Methyl 3-Phenoxy ~324.38 EHD4 ATPase inhibition
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-(4-Nitrophenyl) 4-Diethylsulfamoyl ~470.50 Unspecified (high polarity)

Key Observations:

  • Thiazole Substituents: 4-Ethylphenyl vs. However, steric bulk may reduce binding affinity in certain targets . 4-Nitrophenyl (): The nitro group introduces strong electron-withdrawing effects, likely altering electronic interactions with targets compared to ethyl or methyl groups .
  • Benzamide Substituents: 2,3-Dimethoxy vs. 4-Chloro (5c): Halogenation enhances electrophilicity and receptor binding, as seen in anti-inflammatory activity .

Biological Activity

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the structure, synthesis, and biological properties of this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a thiazole ring substituted with an ethylphenyl group and a dimethoxybenzamide moiety. The synthesis typically involves the reaction of 4-(4-ethylphenyl)-1,3-thiazole with 2,3-dimethoxybenzoic acid derivatives under specific conditions to yield the desired product.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its pharmacological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • Cell Lines Tested : Research has primarily focused on breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)Mechanism
MCF-715.4Caspase activation
A54912.7Apoptosis induction

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

  • Bacterial Strains : It demonstrated activity against Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • In Vitro Studies : It inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Model : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor growth compared to controls.
  • Inflammatory Disease Model : Animal models of arthritis showed reduced swelling and pain upon administration of the compound.

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